molecular formula C9H12FNO2 B13080546 4-(1-Amino-2-fluoroethyl)-2-methoxyphenol

4-(1-Amino-2-fluoroethyl)-2-methoxyphenol

Cat. No.: B13080546
M. Wt: 185.20 g/mol
InChI Key: ZEBWIMOSFJWLJW-UHFFFAOYSA-N
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Description

4-(1-Amino-2-fluoroethyl)-2-methoxyphenol is an organic compound that features a phenol group substituted with an amino group, a fluoroethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-fluoroethyl)-2-methoxyphenol typically involves the introduction of the amino and fluoroethyl groups onto a phenol ring. One common method is the nucleophilic substitution reaction where a fluoroethylamine reacts with a methoxyphenol derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-fluoroethyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Amino-2-fluoroethyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-fluoroethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The amino and fluoroethyl groups can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Amino-2-fluoroethyl)aniline: Similar structure but lacks the methoxy group.

    4-(1-Amino-2-fluoroethyl)-2-methylphenol: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

4-(1-Amino-2-fluoroethyl)-2-methoxyphenol is unique due to the presence of both the methoxy and fluoroethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-(1-amino-2-fluoroethyl)-2-methoxyphenol

InChI

InChI=1S/C9H12FNO2/c1-13-9-4-6(7(11)5-10)2-3-8(9)12/h2-4,7,12H,5,11H2,1H3

InChI Key

ZEBWIMOSFJWLJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CF)N)O

Origin of Product

United States

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